4-Ethylphenethylamine

説明

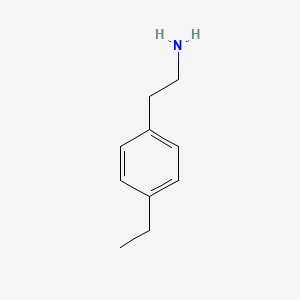

Structure

3D Structure

特性

IUPAC Name |

2-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJAVPNHXCHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214570 | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-29-3 | |

| Record name | 4-Ethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Chemical Nomenclature Within the Phenethylamine Family

4-Ethylphenethylamine is classified as a substituted phenethylamine (B48288). The core structure of phenethylamine consists of a phenyl ring connected to an amino group via a two-carbon (ethyl) side chain. wikipedia.orgbiomolther.org Substituted phenethylamines are a broad class of compounds where one or more hydrogen atoms on the core phenethylamine structure have been replaced by other functional groups. wikipedia.orgwikipedia.org

In the case of this compound, a single ethyl group (-CH2CH3) is substituted at the fourth position (para-position) of the phenyl ring. Its systematic IUPAC name is 2-(4-ethylphenyl)ethanamine. ontosight.ainih.gov The compound is also known by several synonyms, including 4-Ethyl-benzeneethanamine and p-Ethylphenethylamine. ontosight.ai

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(4-ethylphenyl)ethanamine nih.gov |

| Molecular Formula | C10H15N ontosight.ainih.gov |

| CAS Number | 64353-29-3 nih.govsigmaaldrich.com |

| Molecular Weight | 149.23 g/mol ontosight.aisigmaaldrich.com |

Historical Context of Phenethylamine Research and Its Relevance to 4 Ethylphenethylamine

The scientific exploration of phenethylamines has a rich history, dating back to the late 19th and early 20th centuries. A pivotal moment in this history was the structural elucidation and synthesis of mescaline, a naturally occurring psychedelic phenethylamine (B48288) found in the peyote cactus. nih.gov This work demonstrated that simple modifications to the basic phenethylamine structure could lead to profound biological activity.

In the latter half of the 20th century, the work of chemist Alexander Shulgin significantly expanded the known landscape of phenethylamine derivatives. acs.orgmcgill.ca Shulgin synthesized and documented hundreds of novel psychoactive compounds, including many phenethylamines with various substitutions on the phenyl ring and the ethylamine (B1201723) sidechain. mcgill.caunodc.org His systematic approach, detailed in his publications, laid the groundwork for modern structure-activity relationship (SAR) studies within this chemical class. mcgill.ca This extensive body of research created the scientific context into which compounds like 4-Ethylphenethylamine are placed, providing a foundation for understanding how specific structural modifications, such as the addition of a 4-ethyl group, might influence the compound's properties.

Significance of the Ethyl Moiety in Phenethylamine Structure for Research Applications

Established and Novel Synthetic Pathways for this compound Production

The creation of this compound can be achieved through several synthetic routes, each with distinct starting materials and reaction mechanisms. Key approaches include reductive amination, modifications of the Henry reaction, and multi-step aromatic substitution and reduction sequences.

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a prominent method for synthesizing phenethylamines. This approach typically begins with a ketone or aldehyde precursor. In a parallel synthesis for a related compound, 4-methylphenethylamine (B144676), the process starts with 4-methylacetophenone, which is converted to an imine intermediate and then reduced via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel to yield the amine. A similar strategy can be applied to this compound, starting from 4-ethylacetophenone. The ketone reacts with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an imine or a related intermediate, which is subsequently reduced to the final this compound product.

Recent advancements have seen the use of microwave irradiation to accelerate reductive amination reactions, significantly reducing reaction times and improving yields in related syntheses. For instance, heating phenylacetone (B166967) and ethylamine hydrochloride with sodium cyanoborohydride in ethanol (B145695) under microwave conditions has been shown to increase the yield to 78% while cutting the reaction time from hours to minutes.

Henry Reaction Modifications for Intermediate Precursors

The Henry reaction, or nitroaldol reaction, provides another versatile route to phenethylamine precursors. This reaction involves the condensation of a benzaldehyde (B42025) derivative with a nitroalkane. For the synthesis of this compound, this would involve the reaction of 4-ethylbenzaldehyde (B1584596) with nitromethane. This condensation, often catalyzed by a base, forms a β-nitrostyrene intermediate (1-(4-ethylphenyl)-2-nitroethene). nih.gov

This nitrostyrene (B7858105) intermediate is a common precursor in phenethylamine synthesis. The subsequent step involves the reduction of the nitro group to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this transformation, yielding the final this compound. nih.govgoogle.com The conditions for the Henry reaction, such as temperature and solvent polarity, can significantly influence the yield of the nitrostyrene intermediate.

Multi-Step Aromatic Substitution and Reduction Routes

A more classical and versatile, though often longer, approach involves the construction of the phenethylamine skeleton through a series of aromatic substitution and reduction reactions. A plausible multi-step synthesis for this compound could start from ethylbenzene.

One potential pathway involves the following steps:

Friedel-Crafts Acylation: Ethylbenzene can be acylated with a suitable reagent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(4-ethylphenyl)ethan-1-one.

Reduction of the Ketone: The carbonyl group of the resulting ketone can be reduced to a methylene (B1212753) group, for instance, through a Wolff-Kishner or Clemmensen reduction, to yield 1-chloro-2-(4-ethylphenyl)ethane.

Nucleophilic Substitution: The chloro group can then be displaced by an amino group through reaction with ammonia or a protected amine equivalent.

Final Reduction/Deprotection: If a protected amine was used, a final deprotection step would be necessary to yield this compound.

Alternatively, starting from 1-bromo-4-ethylbenzene, a Grignard reagent can be formed, which can then react with an appropriate electrophile to build the ethylamine side chain. Another route could involve the bromination of the benzylic position of ethylbenzene, followed by displacement with a cyanide source to form 4-ethylphenylacetonitrile. Subsequent reduction of the nitrile group would then yield this compound.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for scalable production. Key parameters that are often adjusted include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in substitution reactions, polar aprotic solvents can enhance nucleophilicity, while solvent mixtures like ethanol/water may improve the efficiency of hydrogenation steps.

Catalyst Tuning: In catalytic reductions, the choice and preparation of the catalyst are critical. For palladium-based catalysts, controlling the particle size can increase hydrogenation rates and minimize the formation of byproducts.

Temperature Control: Temperature plays a vital role in controlling reaction kinetics and minimizing side reactions. For example, lower temperatures (0–5°C) are often preferred during imine formation to reduce the likelihood of side reactions, whereas higher temperatures may be necessary to drive other reaction steps to completion.

pH Control: In reactions like reductive amination, maintaining the optimal pH is essential to prevent undesired side reactions and ensure efficient conversion.

Recent innovations in chemical synthesis, such as the use of continuous-flow microreactors, offer precise control over reaction parameters. These systems provide improved heat dissipation, which is particularly important for exothermic reactions, and can reduce the formation of byproducts, leading to higher selectivity. The adoption of such technologies, along with computational modeling and automated systems, facilitates the identification of optimal synthetic routes and conditions, enhancing both economic and environmental sustainability. pharmafeatures.comsynthiaonline.com

Characterization and Control of Synthetic Intermediates and Byproducts

The synthesis of this compound can produce various intermediates and byproducts that need to be carefully characterized and controlled to ensure the purity of the final product.

Intermediates: Common intermediates, depending on the synthetic route, include:

4-Ethylphenyl-2-propanone (P2P): A potential precursor in some synthetic schemes.

1-(4-Ethylphenyl)-2-nitropropene: The key intermediate in the Henry reaction route. google.com

4-Ethylphenylacetonitrile: An intermediate in routes involving nitrile reduction.

Imine derivatives: Formed during reductive amination.

Byproducts: The formation of byproducts is a common challenge in organic synthesis. In phenethylamine synthesis, potential byproducts can arise from incomplete reactions, side reactions, or impurities in the starting materials. unodc.org For example, in the Leuckart reaction, a related method for amine synthesis, N-formylated compounds and pyrimidines have been identified as major impurities. unodc.org In syntheses starting from impure P2P, byproducts such as dibenzylketone can lead to the formation of other impurities in the final product. unodc.org

The identification and quantification of these intermediates and byproducts are typically achieved using a combination of analytical techniques, including:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile compounds.

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and any impurities.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecules. researchgate.net

Controlling the formation of byproducts often involves the optimization of reaction conditions as described in the previous section. Purification of the final product is typically achieved through techniques such as distillation or crystallization of a salt form, for example, the hydrochloride salt. nih.govwikipedia.org

Stereochemical Considerations in this compound Synthesis

This compound itself is not chiral. However, if a substituent is introduced at the alpha or beta position of the ethylamine side chain, a stereocenter is created, leading to the possibility of enantiomers. For instance, the synthesis of α-methylphenethylamine derivatives involves stereochemical considerations. d-nb.info

While the synthesis of achiral this compound does not require stereochemical control, the principles of asymmetric synthesis become highly relevant for producing chiral analogs. Several strategies have been developed for the stereoselective synthesis of related chiral amines:

Enzymatic Catalysis: Biocatalysis using enzymes such as transaminases offers a powerful method for the enantioselective synthesis of chiral amines. d-nb.infomdpi.com These enzymes can convert a prochiral ketone into a specific enantiomer of the corresponding amine with high enantiomeric excess. d-nb.infomdpi.com Dynamic kinetic resolution, where an enzyme is used to selectively aminate one enantiomer of a racemic starting material while the other enantiomer is continuously racemized, is a particularly effective approach. d-nb.infomdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. The auxiliary is temporarily attached to the substrate, influences the stereochemistry of a subsequent transformation, and is then removed.

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can be employed to produce enantiomerically enriched products. mdpi.com

Diastereomeric Salt Crystallization: For racemic mixtures of chiral amines, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. researchgate.net The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net

Although this compound is achiral, the synthetic methodologies and principles of stereocontrol discussed here are fundamental in the broader context of phenethylamine chemistry and the synthesis of a wide range of biologically active chiral amines.

Identification and Isolation from Biological Sources

The presence of this compound as a naturally occurring compound has been documented in the essential oil extracted from the stem bark of Psidium guajava, commonly known as the guava tree. Analysis of the essential oil composition of this plant has confirmed the presence of this compound among a complex mixture of other volatile compounds. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify individual components within complex mixtures like essential oils. In studies of Psidium guajava stem bark, this method successfully separated and identified this compound. researchgate.net The essential oil itself is typically obtained through hydro-distillation of the fresh plant material. core.ac.uk While the compound has been identified, reports on its specific concentration or the variability of its presence across different guava varieties or geographical locations are not extensively detailed in the available literature.

Table 1: Documented Natural Source of this compound

| Biological Source | Plant Part | Method of Identification |

|---|

Proposed Biosynthetic Pathways in Natural Systems

The precise biosynthetic pathway leading to the formation of this compound in organisms like Psidium guajava has not been explicitly elucidated in scientific literature. However, a proposed pathway can be inferred based on the well-established biosynthesis of its parent compound, phenethylamine.

The general biosynthesis of phenethylamine in mammals and other organisms begins with the amino acid L-phenylalanine. wikipedia.orgoup.com An enzyme, aromatic L-amino acid decarboxylase, removes a carboxyl group from L-phenylalanine to produce phenethylamine. wikipedia.org

For the formation of this compound, a key modification—the addition of an ethyl group at the 4-position of the phenyl ring—is required. This step is not part of the standard phenethylamine pathway. It is plausible that the biosynthesis proceeds through an ethyl-substituted precursor, such as 4-ethyl-L-phenylalanine. The plant would first need to synthesize this specific amino acid, which would then undergo decarboxylation, analogous to the final step in phenethylamine synthesis, to yield this compound. The enzymatic machinery responsible for the initial ethylation of a precursor in the shikimate pathway, which produces aromatic amino acids, remains a subject for future research.

Ecological and Evolutionary Significance of this compound Presence in Organisms

The specific ecological or evolutionary role of this compound in Psidium guajava is not yet documented. However, the function can be contextualized by examining the known roles of similar secondary metabolites, particularly alkaloids and other phenethylamines, in plants.

Plants produce a wide variety of secondary metabolites that are not essential for primary growth but serve critical ecological functions. thepharmajournal.com These compounds, including alkaloids, often act as a defense mechanism against herbivores, pathogens, and competing plants. biomedpharmajournal.orginduspublishers.com The essential oil of Psidium guajava stem bark, which contains this compound, has been noted for its toxicity in brine shrimp lethality tests and possesses antioxidant properties. researchgate.netcore.ac.uk These broader biological activities of the essential oil suggest a protective role for its constituent compounds.

Receptor Interaction Profiling of Ring-Substituted Phenethylamines (e.g., 2,5-Dimethoxy-4-ethylphenethylamine (B1664022), 2C-E)

Research into ring-substituted phenethylamines, such as 2,5-dimethoxy-4-ethylphenethylamine (2C-E), has provided significant insights into how molecular structure influences receptor and transporter interactions.

Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Agonism and Partial Agonism

Ring-substituted phenethylamine analogs of this compound demonstrate significant activity at serotonin 5-HT2 receptors. 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) acts as a partial agonist at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. frontiersin.orgnih.gov This activity is believed to be central to the pharmacological effects of many psychedelic phenethylamines. uchile.cl

Studies have quantified the binding affinities and functional potencies of these compounds. For instance, 2C-E and its related analogs show a preference for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT1A. researchgate.net The introduction and modification of substituents on the phenethylamine core can significantly alter the affinity and efficacy at these receptors. For example, extending the 4-alkoxy-group on 2,5-dimethoxyphenethylamines generally increases binding affinities at 5-HT2A and 5-HT2C receptors. researchgate.net

The 5-HT2A receptor, in particular, is a primary target for many serotonergic psychedelics. wikipedia.org The interaction of these compounds as agonists or partial agonists at this receptor subtype is a key area of investigation. uchile.cl The amphetamine analogue of 2C-E, known as 2,5-dimethoxy-4-ethylamphetamine (DOET), also acts as a selective serotonin 5-HT2 receptor agonist, with high affinity for the 5-HT2A receptor and slightly lower affinity for the 5-HT2C receptor. wikipedia.org

Interactive Table: Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) of 2C-E and Related Compounds at Serotonin Receptors

| Compound | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | 5-HT2A (EC₅₀, nM) | 5-HT2C (EC₅₀, nM) |

|---|---|---|---|---|

| 2C-E | 49 | 210 | 16 | 130 |

| DOET | 12 | 108 | - | - |

| 2C-B | 61 | 220 | 25 | 130 |

Note: Data compiled from various in vitro studies. "-" indicates data not available.

Adrenergic Receptor (α-2) Binding Characteristics

Adrenergic receptors, which bind endogenous catecholamines like norepinephrine and epinephrine, are also targets for some phenethylamine derivatives. mdpi.comfpnotebook.com Studies have shown that 2C-E and other related compounds bind to adrenergic receptors, particularly the α-2 subtype. frontiersin.orgresearchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines like β-phenethylamine and tyramine (B21549). wikipedia.org This receptor plays a role in modulating dopaminergic, serotonergic, and glutamatergic systems. researchgate.net

Phenethylamine itself and its isomers are agonists at human TAAR1. wikipedia.orgwikidoc.org Investigations into this compound analogs have explored their activity at this receptor. Phenethylamine derivatives generally bind more strongly to TAAR1 than their corresponding amphetamine analogs. researchgate.net For example, 4-methylphenethylamine is a known human TAAR1 agonist. wikipedia.orgnp-mrd.org While 2C-E's amphetamine analog, DOET, is a very weak or inactive agonist at human TAAR1, other phenethylamines show significant TAAR1 agonism. wikipedia.orgresearchgate.net The rank order of potency for primary endogenous ligands at human TAAR1 is tyramine > β-phenethylamine > dopamine. wikipedia.org

In Vitro Pharmacological Assay Methodologies

To determine the pharmacological profiles of compounds like this compound and its derivatives, specific in vitro assay methodologies are employed. These techniques allow for the precise measurement of receptor binding and functional activity.

G Protein-Coupled Receptor Activation Studies (e.g., [³⁵S]GTPγS Binding Assays)

The [³⁵S]GTPγS binding assay is a powerful technique used to measure the activation of G protein-coupled receptors (GPCRs). nih.govspringernature.com This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a G protein following agonist-induced receptor activation. springernature.com This event is a crucial early step in the signal transduction cascade. nih.govfrontiersin.org

This method is widely used to determine the potency and efficacy of ligands at various GPCRs, including serotonin and adrenergic receptors. nih.govspringernature.com The agonist-stimulated increase in [³⁵S]GTPγS binding provides a direct measure of G protein activation and allows researchers to classify compounds as full agonists, partial agonists, or antagonists. springernature.com The assay can be adapted for various receptor subtypes and is often performed using membranes from cells expressing the target receptor. nih.govfrontiersin.org

Neurotransmitter Release and Uptake Inhibition Assays

Investigations into the neurochemical profile of this compound analogs, particularly α-ethylphenethylamine (AEPEA) and its N-alkylated derivatives, reveal their interactions with monoamine transporters. In vitro studies using rat brain synaptosomes have been conducted to determine the potency of these compounds in inhibiting the uptake of neurotransmitters and stimulating their release. nih.gov The primary targets for these compounds are the dopamine transporter (DAT) and the norepinephrine transporter (NET), with negligible activity observed at the serotonin transporter (SERT) for doses up to 10 μM. nih.gov

AEPEA and its N-methylated analog, N-methyl-α-ethylphenethylamine (MEPEA), function as releasers at both DAT and NET. nih.govnih.gov They exhibit greater potency at NET compared to DAT. nih.govnih.gov The N,α-diethylphenethylamine (DEPEA) analog also acts as a releaser, displaying full efficacy at NET but functioning as only a weak partial releaser at DAT. nih.govresearchgate.net In comparison to amphetamine, which is a potent and efficacious releasing agent at both DAT and NET, these α-ethylphenethylamine analogs are generally about 10-fold less potent. nih.govresearchgate.net

The mechanism of action for some analogs has been characterized as substrate-like, where the compounds are transported into the presynaptic neuron, leading to reverse transport or efflux of neurotransmitters. researchgate.net For release assays, [3H]MPP+ is often used as the radiolabeled substrate for DAT and NET. nih.gov

| Compound | Assay Type | Transporter | Potency (IC50/EC50, nM) | Efficacy (%Emax) | Reference |

|---|---|---|---|---|---|

| AEPEA | DAT Uptake Inhibition | DAT | 116 ± 11 | N/A | nih.gov |

| AEPEA | DAT Release | DAT | 229 ± 53 | 96 ± 4 | nih.gov |

| AEPEA | NET Uptake Inhibition | NET | 40 ± 2 | N/A | nih.gov |

| AEPEA | NET Release | NET | 43 ± 10 | 104 ± 6 | nih.gov |

| MEPEA | DAT Uptake Inhibition | DAT | 231 ± 38 | N/A | nih.gov |

| MEPEA | DAT Release | DAT | 405 ± 119 | 94 ± 9 | nih.gov |

| MEPEA | NET Uptake Inhibition | NET | 56 ± 11 | N/A | nih.gov |

| MEPEA | NET Release | NET | 66 ± 11 | 101 ± 4 | nih.gov |

| DEPEA | DAT Uptake Inhibition | DAT | 1120 ± 190 | N/A | nih.gov |

| DEPEA | DAT Release | DAT | > 10,000 | 40 ± 6 | nih.gov |

| DEPEA | NET Uptake Inhibition | NET | 62 ± 13 | N/A | nih.gov |

| DEPEA | NET Release | NET | 128 ± 17 | 101 ± 2 | nih.gov |

| Amphetamine | DAT Uptake Inhibition | DAT | 30 ± 2 | N/A | nih.gov |

| Amphetamine | DAT Release | DAT | 29 ± 2 | 100 ± 1 | nih.gov |

| Amphetamine | NET Uptake Inhibition | NET | 11 ± 1 | N/A | nih.gov |

| Amphetamine | NET Release | NET | 10 ± 1 | 100 ± 1 | nih.gov |

Receptor Binding Affinity Determinations (Ki, EC50 Values)

The pharmacological profiles of phenethylamine analogs are further defined by their binding affinities (Ki) and functional activities (EC50) at various G-protein coupled receptors. The primary targets for many psychoactive phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ and 5-HT₂C). nih.govfrontiersin.org

Studies on 2,5-dimethoxy-4-substituted phenethylamines and their corresponding α-methylated amphetamine analogs show moderate to high affinities for the 5-HT₂ₐ receptor. frontiersin.org For a series of 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O derivatives), Ki values at the 5-HT₂ₐ receptor ranged from 8 to 1700 nM. frontiersin.org These compounds typically display a preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ and 5-HT₂C receptors. frontiersin.org Functional assays reveal that these derivatives are often partial agonists at the 5-HT₂ₐ receptor. frontiersin.org For example, 4-alkoxy-2,5-dimethoxyphenethylamines show EC₅₀ values for 5-HT₂ₐ receptor activation ranging from 16 to 2600 nM, with efficacies between 30% and 84% relative to serotonin. frontiersin.org

Some analogs also interact with the trace amine-associated receptor 1 (TAAR1), a receptor known to modulate monoaminergic systems. frontiersin.org Phenethylamine derivatives tend to bind more strongly to TAAR1 compared to their amphetamine counterparts. frontiersin.org For instance, 4-alkoxy-2,5-dimethoxyphenethylamines exhibit Ki values at TAAR1 from 21 to 3300 nM. frontiersin.org

| Compound Class | Receptor | Assay Type | Value Range | Reference |

|---|---|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines (2C-O) | 5-HT₂ₐ | Binding Affinity (Ki) | 8 - 1700 nM | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyphenethylamines (2C-O) | 5-HT₂ₐ | Functional Agonism (EC50) | 16 - 2600 nM | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyamphetamines (3C-O) | 5-HT₂ₐ | Binding Affinity (Ki) | 61 - 4400 nM | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyamphetamines (3C-O) | 5-HT₂ₐ | Functional Agonism (EC50) | 2 - 990 nM | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyphenethylamines (2C-O) | TAAR1 | Binding Affinity (Ki) | 21 - 3300 nM | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyamphetamines (3C-O) | TAAR1 | Binding Affinity (Ki) | 630 - 3100 nM | frontiersin.org |

Structure-Activity Relationships (SAR) Within this compound Scaffolds

The pattern of substitution on the phenyl ring of the phenethylamine scaffold is a critical determinant of pharmacological activity and receptor selectivity. researchgate.netbiomolther.org For hallucinogenic amphetamines, a 2,5-dimethoxy-4-alkylphenyl substitution pattern is common. scispace.com The nature of the substituent at the 4-position significantly influences receptor interaction. nih.gov

Generally, extending the length of a 4-alkoxy group in 2,5-dimethoxyphenethylamines increases binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.orgnih.gov However, the effect on functional potency and efficacy at these receptors is mixed. frontiersin.orgnih.gov The introduction of bulky substituents at the 4-position, such as a 4-benzylthio group, can lead to high-affinity 5-HT₂ₐ binding. frontiersin.org In contrast, for hallucinogenic 1-(2,5-dimethoxy-4-alkylphenyl)-2-aminopropane derivatives, potency drops significantly when the 4-alkyl substituent is larger than a propyl group. scispace.com

Substituents at the 3-position or a 3,4-disubstitution pattern can yield potent serotonin-releasing agents. researchgate.net The specific placement and electronic properties of these ring substituents dictate the compound's primary mechanism of action, steering it towards either transporter-mediated release or direct receptor agonism. researchgate.netwikipedia.org

Modification of the ethylamine side chain, particularly at the alpha-carbon, profoundly alters a compound's interaction with the monoaminergic system. The presence of an α-methyl group, which defines the amphetamine class, generally has a minor influence on binding affinity at 5-HT₂ₐ/₂C receptors compared to the corresponding phenethylamine analogs. nih.gov

However, the size of the α-alkyl group significantly impacts interactions with monoamine transporters and metabolic enzymes. Research on α-ethylphenethylamine (AEPEA) shows that this substitution, compared to the α-methyl group of amphetamine, results in lower potency as a releaser at DAT and NET. nih.govresearchgate.net Lengthening the N-alkyl chain on 4-methylamphetamine (4-MA) from methyl to ethyl, propyl, and butyl leads to a stepwise decrease in potency for inhibiting uptake at DAT, NET, and SERT. researchgate.net A similar lengthening of the N-alkyl chain also reduces the efficacy of neurotransmitter release, especially at DAT. researchgate.net

Furthermore, α-alkylation influences interactions with monoamine oxidase (MAO), an enzyme that metabolizes phenethylamines. researchgate.net α-ethylation, as seen in AEPEA, results in competitive inhibition of MAO-A (Ki = 14.0 µM), which is weaker than that of amphetamine (Ki = 5.3 µM) but stronger than its N,α-diethyl counterpart, DEPEA (Ki = 251 µM). researchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for understanding how phenethylamine analogs interact with their biological targets. researchgate.netmdpi.com These in silico approaches predict the preferred binding orientation and conformation of a ligand within the binding site of a receptor or transporter. jscimedcentral.com

Molecular docking simulations can help rationalize observed structure-activity relationships by visualizing key interactions, such as hydrogen bonds and electrostatic complementarity, between the ligand and protein residues. jscimedcentral.comacs.org For example, studies have used extensive computational methods, including induced fit docking and Monte Carlo simulations, to investigate the binding of phenethylamine derivatives like MDMA and its analogs to the human serotonin transporter (hSERT). researchgate.netmdpi.com

These models can predict how structural modifications, such as para-substitution or β-methylation on the phenethylamine core, alter the compound's activity. plos.org Density Functional Theory (DFT) calculations have been used to reveal how such substitutions affect transition state energy barriers and the conformation adopted by the ligand in the enzyme's active site, thereby determining whether the compound acts as a substrate or an inhibitor. plos.org Such computational insights are instrumental in the rational design of new analogs with optimized potency and selectivity. jscimedcentral.com

In Vivo Preclinical Pharmacological Studies on Analogs

Preclinical studies in animal models provide crucial information on the physiological and behavioral effects of this compound analogs. In vivo experiments in rats equipped with biotelemetry transmitters have been used to assess the cardiovascular effects of α-ethylphenethylamine (AEPEA), N-methyl-α-ethylphenethylamine (MEPEA), and N,α-diethylphenethylamine (DEPEA). nih.govnih.gov

Administration of AEPEA (1–10 mg/kg, s.c.) produced significant increases in blood pressure but did not significantly affect heart rate or locomotor activity. nih.govnih.gov In contrast, both MEPEA and DEPEA (1–10 mg/kg, s.c.) caused dose-dependent increases in blood pressure, heart rate, and locomotor activity. nih.govnih.gov In general, these α-ethylphenethylamine analogs were found to be approximately ten times less potent than amphetamine in producing these effects. nih.govnih.gov

The reinforcing effects of these analogs have been examined using intravenous self-administration paradigms in rats. researchgate.net Male rats were found to self-administer AEPEA, DEPEA, and another analog, β-methylphenethylamine (BMPEA), indicating potential for abuse. researchgate.net Dose-effect studies showed clear differences in the potencies of these compounds, with amphetamine displaying a characteristic inverted U-shaped dose-response curve that peaked at a lower dose than the phenethylamine analogs. researchgate.net

Behavioral Effects and Neurochemical Modulations in Animal Models

Investigations into the pharmacological profile of this compound analogs and derivatives have utilized various animal models to elucidate their behavioral and neurochemical effects. These studies are crucial for understanding the structure-activity relationships within this class of compounds and their potential interactions with key central nervous system targets. Research has primarily focused on locomotor activity, reinforcing effects, and interactions with monoamine transporters.

Behavioral Effects in Animal Models

The behavioral effects of α-ethylphenethylamine analogs have been compared to amphetamine in rats. nih.gov In studies monitoring locomotor activity, N,α-diethylphenethylamine (DEPEA) and N-methyl-α-ethylphenethylamine (MEPEA) were found to increase motor activity. nih.govresearchgate.net Conversely, α-ethylphenethylamine (AEPEA) did not produce significant changes in locomotor activity. nih.govnih.gov The potency of these analogs in stimulating locomotor activity was generally about 10-fold less than that of amphetamine. nih.govresearchgate.net For instance, the peak locomotor effect for DEPEA was observed at a minimum of 10 mg/kg, whereas amphetamine's peak effect was at 1 mg/kg. nih.gov

Further studies using a self-administration paradigm in rats, a measure of a substance's reinforcing properties and abuse potential, showed that male rats would self-administer AEPEA and DEPEA. nih.govresearchgate.net Both AEPEA and DEPEA produced an inverted U-shaped dose-effect function, similar to amphetamine, with the peak effect for both analogs occurring at 0.3 mg/kg/injection. nih.govresearchgate.net These findings suggest that despite AEPEA not significantly increasing locomotor activity, it still possesses reinforcing effects. nih.gov

Other phenethylamine analogs, such as the 2,5-dimethoxy-substituted series, have also been evaluated. 2,5-dimethoxy-4-ethylphenethylamine (2C-E) and its analog 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D) were shown to stimulate locomotor activity in mice at low doses, while higher doses led to a depression of activity. nih.gov In contrast, other related compounds like 2,5-dimethoxy-4-chlorophenethylamine (2C-C) and 2,5-dimethoxy-4-iodophenethylamine (2C-I) only produced a dose-dependent depression of locomotor activity. nih.govresearchgate.net The psychedelic amphetamine analog 2,5-Dimethoxy-4-ethylamphetamine (DOET) has been observed to produce hyperlocomotion in mice. wikipedia.org

Table 1: Effects of Phenethylamine Analogs on Locomotor Activity in Rodents

| Compound | Animal Model | Effect on Locomotor Activity | Source |

|---|---|---|---|

| N,α-diethylphenethylamine (DEPEA) | Rats | Increased activity | nih.govresearchgate.net |

| N-methyl-α-ethylphenethylamine (MEPEA) | Rats | Increased activity | nih.govresearchgate.net |

| α-ethylphenethylamine (AEPEA) | Rats | No significant increase | nih.govnih.gov |

| 2,5-dimethoxy-4-ethylphenethylamine (2C-E) | Mice | Stimulation at low doses, depression at high doses | nih.gov |

| 2,5-dimethoxy-4-ethylamphetamine (DOET) | Mice | Hyperlocomotion | wikipedia.org |

Neurochemical Modulations in Animal Models

The primary mechanism for the stimulant effects of many phenethylamines involves their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.net In vitro assays using rat brain synaptosomes have been employed to characterize these interactions. nih.gov

Studies on α-ethylphenethylamine analogs revealed them to be substrate-type releasers at catecholamine transporters. nih.gov AEPEA and MEPEA were identified as releasers at both DAT and NET, with a greater potency at NET. nih.govresearchgate.net DEPEA also acted as a fully efficacious releaser at NET but demonstrated only weak partial release at DAT. nih.govresearchgate.net When compared with amphetamine, these α-ethylphenethylamine analogs were generally less potent. nih.gov For instance, amphetamine was significantly more potent at DAT inhibition than all the tested PEA analogs, and DEPEA was more potent in this regard than AEPEA and MEPEA. nih.gov At NET, amphetamine was also more potent, but the potencies of AEPEA, MEPEA, and DEPEA to inhibit NET did not differ from each other. nih.gov

Lengthening the N-alkyl substituent of 4-methylamphetamine (4-MA), a related compound, was found to reduce potency for inhibiting transporters and eliminate substrate activity at DAT and NET. researchgate.net This highlights how small structural modifications can significantly alter neurochemical activity.

Other analogs, such as 4-chloro-α-ethylphenethylamine (4-CAB), have been shown to be less potent at inhibiting the reuptake of serotonin and dopamine compared to para-chloroamphetamine (PCA). wikipedia.org The 2,5-dimethoxy-substituted phenethylamines, including 2C-E, generally showed low affinity for monoamine transporters, with only 2C-I demonstrating moderate affinity for SERT. nih.govresearchgate.net A broader analysis of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines confirmed that these compounds bind with moderate to high affinity to the 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors, and had little to no effect on monoamine transporters. frontiersin.org

Table 2: In Vitro Monoamine Transporter Interaction of α-Ethylphenethylamine Analogs

| Compound | Assay | DAT (IC50/EC50 in nM) | NET (IC50/EC50 in nM) | Source |

|---|---|---|---|---|

| Amphetamine | Uptake Inhibition (IC50) | 122 | 69 | nih.gov |

| α-ethylphenethylamine (AEPEA) | Uptake Inhibition (IC50) | >1000 | 476 | nih.gov |

| N-methyl-α-ethylphenethylamine (MEPEA) | Uptake Inhibition (IC50) | >1000 | 538 | nih.gov |

| N,α-diethylphenethylamine (DEPEA) | Uptake Inhibition (IC50) | 615 | 416 | nih.gov |

| Amphetamine | Release (EC50) | 26 | 13 | nih.gov |

| α-ethylphenethylamine (AEPEA) | Release (EC50) | 273 | 80 | nih.gov |

| N-methyl-α-ethylphenethylamine (MEPEA) | Release (EC50) | 179 | 58 | nih.gov |

| N,α-diethylphenethylamine (DEPEA) | Release (EC50) | Partial Release | 158 | nih.gov |

Applications in Materials Science and Industrial Chemistry

Investigation of 4-Ethylphenethylamine as a Corrosion Inhibitor for Metals

Recent studies have explored the efficacy of this compound as a corrosion inhibitor, primarily for carbon steel in acidic environments. vulcanchem.comresearchgate.net Research conducted in a hydrochloric acid (HCl) solution demonstrated that this compound can effectively protect carbon steel from corrosion. aip.orgaip.org The investigations typically employ weight loss measurements and polarization techniques to quantify the inhibitor's performance. researchgate.netaip.org

Findings from these studies consistently show that the inhibition efficiency of this compound is dependent on its concentration. aip.orgresearchgate.net In one such study, concentrations ranging from 50 to 200 parts per million (ppm) were tested, revealing that a higher concentration of the inhibitor leads to greater protection against corrosion. researchgate.net The experiments were performed on carbon steel with a specific composition: 0.13% Carbon, 0.36% Manganese, 0.12% Silicon, 0.16% Sulfur, 0.48% Phosphorus, 0.029% Copper, and the remainder Iron. aip.org The results from polarization studies indicated that this compound acts as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netaip.orgaip.org

The effectiveness of the inhibitor was found to improve with higher concentrations, a consensus among many researchers in the field. aip.org

Table 1: Inhibition Efficiency of this compound on Carbon Steel in HCl The data presented below is synthesized from findings reported in the referenced literature. Actual values may vary based on specific experimental conditions.

| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |

|---|---|---|

| 50 | 30 | Data not specified in abstracts |

| 100 | 30 | Data not specified in abstracts |

| 150 | 30 | Data not specified in abstracts |

| 200 | 30 | Reported as highly effective |

| 200 | 50 | Effectiveness is reduced |

Adsorption Mechanisms of this compound on Metal Surfaces

The protective action of this compound against corrosion is attributed to its adsorption onto the metal surface, which leads to the formation of a barrier film. researchgate.netaip.org This adsorption process is a critical step in preventing the corrosive medium from reaching the metal. The molecular structure of this compound, which includes an aromatic ring, ethyl group, and an amine group, facilitates this adsorption. researchgate.netaip.org These functional groups, particularly the nitrogen atom in the amine group and the π-electrons of the benzene (B151609) ring, are electron-rich centers that can interact with the metal surface. researchgate.netaaru.edu.jo

The mechanism is described as chemical adsorption (chemisorption), where a thin film layer develops on the metal. researchgate.net This film effectively shields the metal from the aggressive acidic environment. researchgate.net The process is understood to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Thermodynamic and Kinetic Parameters Governing Corrosion Inhibition Efficacy

To better understand the adsorption process and the effectiveness of this compound as an inhibitor, researchers have calculated various thermodynamic and kinetic parameters. researchgate.netaip.org These parameters provide insight into the spontaneity and nature of the interaction between the inhibitor molecules and the metal surface.

Key thermodynamic parameters such as the free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) have been estimated. aip.orgresearchgate.net The enthalpy of adsorption was found to be positive, indicating that the adsorption process is endothermic. aip.org The kinetic parameter, activation energy (Ea), was also determined. researchgate.net Studies revealed that the activation energy for the corrosion process is higher in the presence of the inhibitor than in its absence. researchgate.net This increase in activation energy suggests that the adsorbed inhibitor molecules create a barrier that impedes the corrosion reaction. researchgate.netbioline.org.br

Table 2: Thermodynamic and Kinetic Parameters for this compound Inhibition This table illustrates the typical parameters calculated in corrosion inhibition studies. The values are indicative of the trends observed in the referenced research.

| Parameter | Observation with Increasing Inhibitor Concentration | Indication |

|---|---|---|

| Activation Energy (Ea) | Increases researchgate.netresearchgate.net | Inhibition via physical adsorption (physisorption) bioline.org.br |

| Enthalpy of Adsorption (ΔH°ads) | Increases (Positive values) researchgate.netaip.org | Endothermic adsorption process aip.org |

| Free Energy of Adsorption (ΔG°ads) | Increases researchgate.net | Spontaneous adsorption and stable layer formation |

| Entropy of Adsorption (ΔS°ads) | Data not specified in abstracts | Disorderliness at the metal/solution interface |

Formation and Characterization of Protective Film Layers

The primary mechanism by which this compound inhibits corrosion is through the creation of a protective film on the metal's surface. aip.orgaip.org This film is formed by the adsorption of the inhibitor's molecules, specifically involving the ethyl and amine components. researchgate.netaip.org This layer acts as a physical barrier, isolating the metal from the corrosive agents in the acidic solution. researchgate.net The formation of this protective film is enhanced at higher concentrations of the inhibitor. researchgate.net While the literature confirms the formation of this film and its protective role, detailed characterization using surface analysis techniques is not extensively covered in the available research abstracts. researchgate.netaip.orgaip.org

Influence of Environmental Factors on Inhibition Performance

The performance of this compound as a corrosion inhibitor is significantly affected by environmental conditions, most notably the inhibitor concentration and the temperature of the corrosive medium.

Inhibitor Concentration : As established, the efficiency of corrosion inhibition increases as the concentration of this compound is raised from 50 to 200 ppm. aip.orgaip.orgresearchgate.net This is due to greater surface coverage by the inhibitor molecules at higher concentrations, leading to a more robust protective film. aaru.edu.jo

Temperature : The effectiveness of the inhibitor has been shown to decrease with an increase in temperature. aip.orgresearchgate.net Studies conducted at temperatures ranging from 30°C to 50°C found that higher temperatures lead to a greater corrosion rate and consequently, a lower inhibition efficiency. researchgate.netaip.org This behavior suggests that the adsorption of the inhibitor on the steel surface may be physical in nature (physisorption), as such bonds are typically weakened at elevated temperatures, causing desorption of the inhibitor. bioline.org.br The optimal inhibitory performance was noted at 30°C. researchgate.net

Advanced Analytical Methodologies for 4 Ethylphenethylamine Characterization and Detection

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 4-Ethylphenethylamine and separating it from synthesis precursors, byproducts, and other related compounds. researchgate.net The method's efficacy is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov For phenethylamines, reversed-phase HPLC (RP-HPLC) is most common, typically utilizing a C18 column where the stationary phase is nonpolar. nih.govmdpi.com

The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. nih.govmdpi.com Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are used to control the pH and enhance the ionization of the basic phenethylamine (B48288) molecule, leading to better interaction with the stationary phase and improved chromatographic performance. nih.govnih.gov Purity assessment is conducted by detecting the main compound peak and any impurity peaks, typically with a UV detector, as many phenethylamines absorb light in the UV region. The relative area of each peak corresponds to its proportion in the mixture.

Table 1: Typical HPLC Parameters for Phenethylamine Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-phase C18 or Phenyl-Hexyl (e.g., 10 cm × 2.1 mm, 1.7 µm) |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of aqueous and organic solvents, such as Water with 0.1% Formic Acid (A) and Acetonitrile/Methanol with 0.1% Formic Acid (B). nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 - 1.0 mL/min mdpi.comnih.gov |

| Detection | The method used to visualize the separated compounds. | UV Detection (e.g., at 260 nm) mdpi.com or Mass Spectrometry (MS) |

| Column Temperature | Maintained to ensure reproducible retention times. | 25 - 40 °C |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly specific and sensitive analytical method. fda.gov.tw

Liquid chromatography combined with hybrid ion trap-time-of-flight mass spectrometry (LC/MS-IT-TOF) or similar high-resolution mass spectrometry (HRMS) techniques like quadrupole time-of-flight (QTOF) is exceptionally powerful for identifying unknown impurities and elucidating molecular structures. researchgate.net These instruments provide highly accurate mass measurements, which allow for the determination of the elemental formula of a parent ion and its fragments. core.ac.uk

For this compound, this technique can separate the primary compound from process-related impurities. Once ionized, the molecules are subjected to fragmentation. The study of these fragmentation patterns is crucial for structural confirmation. In phenethylamine derivatives, fragmentation is predictable and often involves the cleavage of bonds adjacent to the nitrogen atom. researchgate.netnih.gov This typically results in the formation of a characteristic tropylium (B1234903) ion or a substituted benzyl (B1604629) ion and a fragment corresponding to the phenethylamine core. researchgate.net By analyzing the precise mass of these fragments, analysts can confirm the structure of this compound and identify impurities, even those present at low levels, by piecing together their molecular formulas and fragmentation behavior. core.ac.uklcms.cz

Table 2: Expected High-Resolution MS Fragmentation Pathways for Phenethylamines

| Fragmentation Process | Description | Resulting Ions |

|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | Formation of an iminium ion, which is often the base peak in the mass spectrum. |

| Benzylic Cleavage | Cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain. | Generates a stable substituted benzyl or tropylium cation. researchgate.net |

| Loss of Ammonia (B1221849) | A common fragmentation pathway for primary amines during electrospray ionization. | Results in a fragment ion corresponding to [M+H-NH3]+. nih.gov |

Tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace amounts of substances in complex biological matrices such as urine, blood, or plasma. fda.gov.twnih.gov This technique offers exceptional sensitivity and selectivity by using a process called Multiple Reaction Monitoring (MRM). nih.gov

In an LC-MS/MS analysis of this compound, the following steps occur:

The compound is first separated from matrix components using HPLC.

It then enters the mass spectrometer and is ionized, typically forming a protonated molecule [M+H]+.

This specific ion (the "precursor ion") is selected in the first mass analyzer.

The precursor ion is fragmented in a collision cell.

One or more specific, characteristic fragment ions (the "product ions") are selected and monitored in the second mass analyzer. nih.gov

This two-stage filtering process dramatically reduces background noise, allowing for very low detection limits. fda.gov.tw For phenethylamines, validated LC-MS/MS methods can achieve a limit of detection (LOD) and a lower limit of quantification (LLOQ) in the sub-nanogram per milliliter (ng/mL) range, often around 0.5 ng/mL and 1.0 ng/mL, respectively. nih.govresearchgate.net This sensitivity is crucial for forensic toxicology and clinical analysis. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Description | Example Value |

|---|---|---|

| Parent Ion (Precursor) | The mass-to-charge ratio of the ionized this compound molecule selected in the first mass analyzer. | [M+H]+ |

| Product Ion 1 (Quantifier) | The most abundant and stable fragment ion used for quantification. | Specific to the molecule's fragmentation |

| Product Ion 2 (Qualifier) | A second fragment ion used for identity confirmation. The ratio of the quantifier to the qualifier must be consistent. nih.gov | Specific to the molecule's fragmentation |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for the specific molecule |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | ~0.5 ng/mL nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately quantified. | ~1.0 ng/mL nih.gov |

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC/MS), Solid Phase Extraction (SPE))

Beyond HPLC and LC-MS, other chromatographic and extraction techniques are vital for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a classic and robust technique frequently used in forensic laboratories for the analysis of volatile and thermally stable compounds. fda.gov.twresearchgate.net For phenethylamines, which are polar, analysis by GC often requires a derivatization step. koreascience.kr Derivatization involves chemically modifying the analyte to make it more volatile and improve its chromatographic properties. This reduces peak tailing and enhances sensitivity. umich.edu After derivatization, the sample is injected into the GC, where it is vaporized and separated in a long capillary column before being detected by a mass spectrometer. mdpi.com GC-MS provides highly specific identification based on both the retention time of the compound in the column and its mass spectrum. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is not an analytical technique itself, but a critical sample preparation method used to clean up and concentrate analytes from complex matrices before analysis by methods like LC-MS/MS or GC/MS. phenomenex.comsigmaaldrich.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). phenomenex.com The steps are as follows:

Conditioning: The sorbent is prepared with a solvent to activate it. phenomenex.com

Loading: The sample is passed through the cartridge. This compound will be retained on the sorbent while some matrix components pass through. phenomenex.com

Washing: A specific solvent is used to rinse away remaining interfering substances from the sorbent. phenomenex.com

Elution: A different solvent is used to release the retained this compound from the sorbent, resulting in a cleaner, more concentrated sample. phenomenex.com

Polymeric reversed-phase or hydrophilic-lipophilic balance (HLB) cartridges are often effective for extracting phenethylamines from aqueous biological samples like urine. nih.govresearchgate.net This cleanup step is essential for reducing matrix effects, improving analytical accuracy, and extending the life of the analytical instruments. sigmaaldrich.com

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The development of novel and environmentally benign methods for synthesizing 4-Ethylphenethylamine is a paramount objective for future research. Current synthetic strategies often rely on classical chemical reactions that may involve harsh conditions or generate significant waste. Future explorations should prioritize "green" chemistry principles to enhance sustainability and efficiency.

Key research avenues include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and efficient route to phenethylamine (B48288) derivatives. peers.internationalacs.org Research into identifying or engineering enzymes that can specifically accommodate the 4-ethylphenyl substrate could lead to cleaner, more stereospecific synthetic processes. peers.international This approach significantly reduces the need for protecting groups and often proceeds under mild, aqueous conditions. acs.org

Photoredox Catalysis: Recent advancements in photoredox catalysis have enabled novel cross-coupling reactions. nih.govucla.edu Investigating the use of light-mediated reactions to construct the this compound scaffold from readily available precursors could offer new, energy-efficient synthetic pathways. nih.govresearchgate.net These methods can facilitate the formation of key bonds under mild conditions. researchgate.net

Flow Chemistry: Transitioning synthetic processes to continuous flow reactors can improve reaction control, safety, and scalability while minimizing waste. Developing a flow-based synthesis for this compound would represent a significant step towards more sustainable industrial production.

A comparative look at potential synthetic strategies is presented below:

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Methodology | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. acs.org | Enzyme discovery and optimization, substrate specificity engineering. |

| Photoredox Catalysis | Energy-efficient, novel bond formations, use of abundant light energy. ucla.eduresearchgate.net | Catalyst development, optimization of reaction conditions, scalability. |

Comprehensive Pharmacological Characterization of the Parent this compound Compound

The pharmacological profile of this compound is not well-defined in scientific literature. Substituted phenethylamines as a class exhibit a wide range of activities, acting as central nervous system stimulants, hallucinogens, and appetite suppressants by interacting with various neurotransmitter systems. nih.govwikipedia.orgunthsc.edu Therefore, a thorough characterization of the parent compound is essential.

Future pharmacological studies should focus on:

Receptor Binding and Functional Assays: A systematic screening of this compound against a panel of key neurological receptors is necessary. This includes serotonin (B10506) (5-HT) subtypes (e.g., 5-HT2A, 5-HT2C), dopamine (B1211576) (D1, D2-like), and norepinephrine (B1679862) receptors, as well as monoamine transporters (DAT, NET, SERT). nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies of related phenethylamines show that substitution at the 4-position can significantly influence receptor affinity and functional activity. nih.govacs.orgnih.govnih.gov For example, in 2,5-dimethoxyphenethylamines, increasing the size of the 4-substituent can impact potency. nih.gov

In Vivo Behavioral Studies: Animal models are crucial for understanding the compound's effects on locomotion, behavior, and potential for reinforcement. nih.gov Comparing its effects to well-known phenethylamines like amphetamine can help classify its pharmacological profile. nih.gov

Mechanism of Action: Elucidating how this compound exerts its effects at the molecular level is a critical step. This involves determining whether it acts as a receptor agonist or antagonist, or as a substrate-type releaser at monoamine transporters. nih.gov

Table 2: Potential Pharmacological Targets for this compound Investigation

| Target Family | Specific Receptors/Transporters | Rationale for Investigation |

|---|---|---|

| Serotonin (5-HT) Receptors | 5-HT2A, 5-HT2C, 5-HT1A | Key targets for many psychoactive phenethylamines; 4-position substitution is critical for activity. nih.govnih.govnih.gov |

| Dopamine (DA) Receptors | D1-type, D2-type | Important for stimulant and motivational effects often seen with phenethylamines. nih.govmdpi.com |

Long-Term Metabolic Fate and Toxicological Profiles in Diverse Biological Systems

Understanding the metabolic fate and potential toxicity of this compound is crucial for a complete risk assessment. While acute toxicity of some designer phenethylamines has been documented, long-term and genotoxic effects are often overlooked. virginia.eduresearchgate.netnih.gov

Future research should address:

Metabolite Identification: Utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) to identify the major phase I and phase II metabolites in various biological matrices (e.g., human liver microsomes, urine). researchgate.net Common metabolic pathways for phenethylamines include O-dealkylation, hydroxylation, and glucuronidation. researchgate.net

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism. researchgate.net This information is vital for predicting potential drug-drug interactions.

Genotoxicity Assessment: Studies are needed to evaluate the potential for this compound to cause genetic damage. nih.gov Some psychoactive phenethylamines have been shown to be genotoxic, potentially through the induction of reactive oxygen species (ROS). researchgate.netnih.gov The micronucleus assay in cell lines like TK6 can be employed for this purpose. nih.gov

Chronic Toxicity Studies: Long-term, low-dose exposure studies in animal models are necessary to uncover any potential for organ damage or other chronic health effects that would not be apparent from acute studies.

Advanced Studies on Corrosion Inhibition Mechanisms and New Material Applications

Organic compounds containing nitrogen, such as amines, are well-established as effective corrosion inhibitors for metals in acidic environments. kfupm.edu.saresearchgate.net Recent studies have specifically identified this compound as a promising corrosion inhibitor for carbon steel in hydrochloric acid solutions. aip.orgaip.orgresearchgate.netresearchgate.net

Future research in this area should aim to:

Elucidate Adsorption Mechanisms: While it is known that the inhibitor forms a protective film on the metal surface, the precise nature of this interaction requires deeper investigation. aip.orgresearchgate.netgz-supplies.com This involves determining whether the adsorption is primarily physisorption (physical) or chemisorption (chemical bonding). mdpi.com The amino group and the π-electrons of the aromatic ring are key sites for interaction with the metal surface. kfupm.edu.saekb.eg

Computational Modeling: Employing quantum chemical calculations and density functional theory (DFT) to model the interaction between the this compound molecule and the metal surface. mdpi.com These theoretical studies can help correlate the molecule's electronic properties with its inhibition efficiency.

Synergistic Effects: Investigating the combination of this compound with other compounds (e.g., halides) to see if synergistic effects can enhance corrosion inhibition performance.

Broader Applications: Testing the efficacy of this compound as a corrosion inhibitor for other metals and alloys (e.g., aluminum, copper) and in different corrosive environments (e.g., sulfuric acid, CO2-saturated solutions).

Table 3: Research Focus for this compound as a Corrosion Inhibitor

| Research Area | Objective | Methodologies |

|---|---|---|

| Mechanism of Action | Determine the nature of the inhibitor's interaction with the metal surface. | Electrochemical studies (Polarization, EIS), Surface analysis (SEM, AFM), Adsorption isotherm models. researchgate.netekb.eg |

| Theoretical Studies | Correlate molecular structure with inhibition efficiency. | Quantum chemical calculations, Density Functional Theory (DFT). mdpi.com |

| Performance Enhancement | Improve inhibition efficiency. | Study of synergistic effects with other additives. |

Development of Highly Specific and Sensitive Analytical Techniques for Trace Detection

The proliferation of substituted phenethylamines as novel psychoactive substances presents a significant challenge for forensic and clinical toxicology. bioengineer.orgnih.govnih.gov Developing robust, specific, and sensitive analytical methods for the detection of this compound in complex matrices is essential.

Future directions in analytical chemistry include:

High-Resolution Mass Spectrometry (HRMS): Methods utilizing techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can provide accurate mass data, which is invaluable for identifying new or unexpected compounds and their metabolites without the need for a reference standard. nih.govtechnologynetworks.comnews-medical.netbohrium.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While highly sensitive and specific, current LC-MS/MS methods are targeted and may not detect compounds they are not programmed to look for. nih.govfiu.edu Future work should focus on developing and validating quantitative LC-MS/MS methods for this compound in biological fluids like blood and urine. nih.gov

Novel Sample Introduction Techniques: Exploring ambient ionization techniques, such as Direct Sample Analysis (DSA), could allow for the rapid screening of seized materials with minimal sample preparation. nih.gov

Metabolite-Based Detection: Since parent compounds can be rapidly metabolized, developing analytical methods that target unique metabolites can extend the detection window and provide conclusive evidence of exposure. researchgate.netbioengineer.org

Table 4: Comparison of Advanced Analytical Techniques for Detection

| Technique | Primary Advantage | Application Focus | Limit of Detection (General) |

|---|---|---|---|

| GC-MS | Robust, established libraries for known compounds. | Routine screening of known phenethylamines. nih.gov | ng/mL range. nih.govresearchgate.net |

| LC-MS/MS | High sensitivity and specificity for targeted analysis. fiu.edu | Quantitation in biological matrices (blood, urine). nih.gov | Low ng/mL to pg/mL range. technologynetworks.comnih.gov |

| HRMS (QTOF, Orbitrap) | Untargeted screening, identification of unknown metabolites. nih.govtechnologynetworks.comnews-medical.net | Detecting novel psychoactive substances and their metabolic fate. | Picogram level sensitivity. technologynetworks.com |

Q & A

Basic: How can researchers optimize the synthesis of 4-Ethylphenethylamine to achieve high purity and yield?

Methodological Answer:

Key parameters for synthesis optimization include:

- Temperature control : Maintain precise reaction temperatures (e.g., 0–5°C during reduction steps) to prevent side reactions .

- Catalyst selection : Use catalysts like palladium or platinum oxides for efficient hydrogenation of intermediates .

- Inert atmosphere : Conduct reactions under nitrogen or argon to avoid oxidation of amine groups .

- Purification : Employ column chromatography or recrystallization to isolate the compound, with purity verified via HPLC (>98%) .

Advanced: What methodologies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) can be addressed by:

- In vitro binding assays : Use radioligand competition assays with HEK-293 cells expressing human receptors to standardize conditions .

- Structural analysis : Perform molecular docking studies to correlate substituent effects (e.g., ethyl group position) with activity .

- Dose-response curves : Compare EC50 values across studies to identify assay-specific variability (e.g., buffer pH or co-factor availability) .

Basic: What analytical techniques are critical for characterizing this compound in research settings?

Methodological Answer:

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

- NMR spectroscopy : Confirm structure via 1H/13C NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 164.2) .

- Melting point analysis : Compare observed values (e.g., 89–91°C) with literature to assess crystallinity .

Advanced: How should researchers address conflicting data on the metabolic pathways of this compound?

Methodological Answer:

- Isotopic labeling : Use 14C-labeled compound in in vivo studies to track metabolic products via scintillation counting .

- Enzyme inhibition assays : Identify cytochrome P450 isoforms (e.g., CYP2D6) responsible for metabolism using selective inhibitors .

- Cross-species comparison : Analyze liver microsomes from rodents vs. primates to reconcile interspecies variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (TLV: 2 ppm) .

- Waste disposal : Neutralize acidic/basic residues before discarding via certified hazardous waste channels .

Advanced: How can computational models improve the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on receptor binding using regression analysis .

- MD simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .

Basic: What experimental controls are critical for reproducibility in this compound studies?

Methodological Answer:

- Negative controls : Include vehicle-only groups in pharmacological assays to rule out solvent effects .

- Reference standards : Use commercially available phenethylamine analogs (e.g., 4-Methylphenethylamine) for comparative HPLC .

- Blinding : Implement double-blind protocols in behavioral studies to reduce bias .

Advanced: How can researchers validate the structural conformation of this compound in solution vs. solid state?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure to confirm ethyl group orientation and hydrogen bonding .

- Dynamic NMR : Monitor conformational exchange in solution at variable temperatures (e.g., −80°C to 25°C) .

- DFT calculations : Compare experimental and theoretical IR spectra to validate tautomeric forms .

Basic: What ethical considerations apply to preclinical testing of this compound?

Methodological Answer:

- Animal welfare : Follow ARRIVE guidelines for dose escalation and humane endpoints in rodent models .

- Data transparency : Report all adverse events, even if statistically non-significant .

- IRB approval : Secure approval for studies involving human cell lines or tissues .

Advanced: How can cross-disciplinary approaches resolve contradictions between synthetic chemistry and pharmacological data?

Methodological Answer:

- Collaborative review : Conduct joint analysis by chemists and pharmacologists to identify batch-to-batch variability (e.g., impurity profiles) .

- Multi-omics integration : Combine metabolomics (e.g., LC-MS) with transcriptomics to map compound effects holistically .

- Crystallography-guided synthesis : Modify synthetic routes based on receptor-ligand co-crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。